molecular formula C9H7Cl2N3 B1607433 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine CAS No. 208519-10-2

5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine

Cat. No. B1607433
M. Wt: 228.07 g/mol
InChI Key: YKEDJVVQHWJYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the dichlorophenyl group suggests that this compound may have unique properties compared to other pyrazoles.


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations. The presence of the dichlorophenyl group may influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the dichlorophenyl group .

Scientific Research Applications

  • Application in Neurodegenerative Disorders

    • Field : Pharmaceutical Chemistry
    • Summary : A compound, 3-(3,4-Dichlorophenyl)-5-(1 H -indol-5-yl)-1,2,4-oxadiazole, was synthesized and tested as a potential inhibitor of human monoamine oxidase (MAO) A and B .
    • Methods : The compound was synthesized via the condensation of 3,4-dichlorobenzamidoxime and methyl 1 H -indole-5-carboxylate using a superbasic medium (NaOH/DMSO) .
    • Results : It demonstrated a notable inhibition with an IC 50 value of 0.036 μM for the MAO-B and isoform specificity .
  • Antiviral Activity

    • Field : Medicinal Chemistry
    • Summary : 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and tested for antiviral activity .
    • Methods : The compounds were synthesized in six steps, starting from 4-chlorobenzoic acid .
    • Results : Some of the compounds showed certain anti-tobacco mosaic virus activity .
  • Antileishmanial and Antimalarial Activities

    • Field : Medicinal Chemistry
    • Summary : Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
    • Methods : Some hydrazine-coupled pyrazoles were successfully synthesized .
    • Results : The structures of the synthesized compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
  • Synthesis of Furfural Derivatives

    • Field : Organic Chemistry
    • Summary : A compound, 5-(3,4-Dichlorophenyl)furfural, was synthesized .
    • Methods : The compound was synthesized from 3,4-dichlorobenzamidoxime and methyl 1 H -indole-5-carboxylate using a superbasic medium (NaOH/DMSO) .
    • Results : The compound was characterized using various techniques such as elemental microanalysis, FTIR, and 1H NMR .
  • Antileishmanial and Antimalarial Activities

    • Field : Medicinal Chemistry
    • Summary : Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified . These compounds showed potent antileishmanial and antimalarial activities .
    • Methods : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
    • Results : The compounds displayed superior antipromastigote activity and better inhibition effects against Plasmodium berghei .
  • Antiviral Activity

    • Field : Medicinal Chemistry
    • Summary : 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol and its sulfonamide derivatives were synthesized and tested for antiviral activity .
    • Methods : The compounds were synthesized in six steps, starting from 4-chlorobenzoic acid .
    • Results : Some of the compounds showed certain anti-tobacco mosaic virus activity .
  • Synthesis of Furfural Derivatives

    • Field : Organic Chemistry
    • Summary : A compound, 5-(3,4-Dichlorophenyl)furfural, was synthesized .
    • Methods : The compound was synthesized from 3,4-dichlorobenzamidoxime and methyl 1 H -indole-5-carboxylate using a superbasic medium (NaOH/DMSO) .
    • Results : The compound was characterized using various techniques such as elemental microanalysis, FTIR, and 1H NMR .
  • Antileishmanial and Antimalarial Activities

    • Field : Medicinal Chemistry
    • Summary : Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified . These compounds showed potent antileishmanial and antimalarial activities .
    • Methods : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
    • Results : The compounds displayed superior antipromastigote activity (IC 50 =\u20090.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 =\u20093.130) and amphotericin B deoxycholate (IC 50 =\u20090.047) .
  • Antiviral Activity

    • Field : Medicinal Chemistry
    • Summary : 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol and its sulfonamide derivatives were synthesized and tested for antiviral activity .
    • Methods : The compounds were synthesized in six steps, starting from 4-chlorobenzoic acid .
    • Results : Some of the compounds showed certain anti-tobacco mosaic virus activity .

Future Directions

The study of pyrazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research may focus on synthesizing new pyrazole derivatives, studying their properties, and exploring their potential applications .

properties

IUPAC Name

5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEDJVVQHWJYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363401
Record name 5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine

CAS RN

208519-10-2
Record name 5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208519-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dichlorobenzoylacetonitrile (3.0 g) was dissolved in ethanol (15 ml) to which was subsequently added hydrazine monohydrate (0.67 ml) while cooling with ice. The mixture was heatedunder reflux for 5 hours and allowed to cool. Then, the solvent was distilled away under a reduced pressure. The resulting residue was recrystallized from ethyl acetate-hexane to obtain the title compound (1.72 g) as colorless crystals (melting point: 169-170° C.).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine
Reactant of Route 2
5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine
Reactant of Route 3
5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine

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